Cas no 112897-67-3 (rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione)

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione structure
112897-67-3 structure
Product name:rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione
CAS No:112897-67-3
MF:C6H10O3S
MW:162.206800937653
CID:5603141
PubChem ID:131003433

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione Chemical and Physical Properties

Names and Identifiers

    • Z5400114205
    • rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
    • 112897-67-3
    • EN300-37152418
    • rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione
    • Inchi: 1S/C6H10O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1
    • InChI Key: UNHOOCPDAGTHMW-HSUXUTPPSA-N
    • SMILES: S1(C[C@@H]2C[C@H]([C@H]1C2)O)(=O)=O

Computed Properties

  • Exact Mass: 162.03506535g/mol
  • Monoisotopic Mass: 162.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų
  • XLogP3: -0.4

rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37152418-0.1g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
0.1g
$426.0 2023-08-31
Enamine
EN300-37152418-1.0g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
1g
$1229.0 2023-06-02
Aaron
AR028ZAY-500mg
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
500mg
$1344.00 2025-02-17
Aaron
AR028ZAY-10g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
10g
$7290.00 2023-12-16
Aaron
AR028ZAY-5g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
5g
$4923.00 2023-12-16
Aaron
AR028ZAY-2.5g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
2.5g
$3336.00 2023-12-16
1PlusChem
1P028Z2M-100mg
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
100mg
$589.00 2023-12-26
1PlusChem
1P028Z2M-1g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
1g
$1581.00 2023-12-26
1PlusChem
1P028Z2M-2.5g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
2.5g
$3039.00 2023-12-26
Enamine
EN300-37152418-5.0g
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
112897-67-3 95%
5g
$3562.0 2023-06-02

Additional information on rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo2.2.1heptane-2,2-dione

Comprehensive Overview of rac-(1R,4R,6R)-6-hydroxy-2λ6-thiabicyclo[2.2.1]heptane-2,2-dione (CAS No. 112897-67-3)

rac-(1R,4R,6R)-6-hydroxy-2λ6-thiabicyclo[2.2.1]heptane-2,2-dione, with the CAS number 112897-67-3, is a specialized bicyclic sulfone derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound features a unique thiabicyclo[2.2.1]heptane skeleton, which is pivotal for its structural and functional properties. The presence of a hydroxy group at the 6-position and a sulfone moiety (dione) at the 2-position makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its stereochemistry, as the (1R,4R,6R) configuration influences its interactions with biological targets.

In recent years, the demand for chiral building blocks like rac-(1R,4R,6R)-6-hydroxy-2λ6-thiabicyclo[2.2.1]heptane-2,2-dione has surged due to their applications in asymmetric synthesis and drug development. The compound’s bicyclic framework is analogous to natural product scaffolds, making it valuable for designing enzyme inhibitors and receptor modulators. A growing trend in green chemistry has also highlighted the need for efficient synthetic routes to such molecules, minimizing waste and energy consumption. This aligns with the broader industry focus on sustainable pharmaceutical manufacturing.

The sulfone group in CAS 112897-67-3 contributes to its stability and reactivity, enabling diverse transformations like nucleophilic substitutions and cross-coupling reactions. These properties are critical for developing small-molecule therapeutics, especially in oncology and neurology. For instance, sulfone-containing compounds are explored for their potential to modulate protein-protein interactions, a hot topic in drug discovery. Additionally, the hydroxy group offers a handle for further derivatization, enhancing the compound’s utility in medicinal chemistry.

From a spectroscopic characterization perspective, rac-(1R,4R,6R)-6-hydroxy-2λ6-thiabicyclo[2.2.1]heptane-2,2-dione exhibits distinct NMR and IR signatures, aiding in its identification and purity assessment. Analytical techniques like HPLC and mass spectrometry are routinely employed to ensure quality control, a priority for GMP-compliant production. The compound’s crystalline form is another area of interest, as it affects solubility and bioavailability—key factors in formulation science.

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing high-performance polymers with tailored thermal and mechanical properties. Its rigid bicyclic structure can enhance polymer backbone stability, a sought-after trait in advanced coatings and adhesives. Such interdisciplinary relevance underscores its importance in both academic and industrial settings.

In summary, rac-(1R,4R,6R)-6-hydroxy-2λ6-thiabicyclo[2.2.1]heptane-2,2-dione (CAS 112897-67-3) is a multifaceted compound with broad applicability. Its synthesis, stereochemistry, and functional groups make it a cornerstone in modern organic synthesis and drug design. As research continues to uncover new uses, its role in addressing challenges like targeted therapy and sustainable chemistry will likely expand, solidifying its place in the scientific landscape.

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